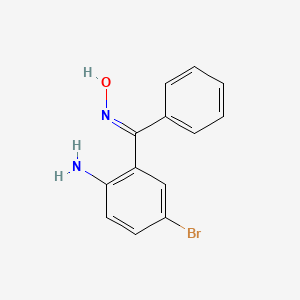![molecular formula C15H14BrClN2O2 B3881280 N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine](/img/structure/B3881280.png)
N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine
描述
The compound “N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine” is a complex organic molecule that contains an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), a chlorophenyl group (a benzene ring with a chlorine atom), and a glycine residue (the simplest amino acid with a single hydrogen atom as its side chain) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl and chlorophenyl groups attached to a central carbon atom (the methyl group), which is also attached to the glycine residue. The presence of the halogens (bromine and chlorine) would likely make the compound relatively heavy and possibly quite reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the halogens might make it relatively heavy and possibly quite reactive. The amino group could allow it to form hydrogen bonds, which could influence its solubility and reactivity .作用机制
N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor and preventing the binding of glutamate, the endogenous ligand of mGluR5. This leads to a reduction in the downstream signaling pathways that are activated by mGluR5, such as the activation of phospholipase C (PLC) and the release of calcium ions from intracellular stores.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of glutamate in the brain, which may contribute to its therapeutic effects in neurological and psychiatric disorders. It has also been shown to reduce the activity of the dopaminergic system, which is implicated in addiction and schizophrenia. In addition, this compound has been shown to improve cognitive function and reduce anxiety-like behavior in preclinical models.
实验室实验的优点和局限性
One of the main advantages of N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine is its high selectivity for mGluR5, which allows for specific targeting of this receptor subtype without affecting other glutamate receptors. This makes it a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, its high potency may lead to off-target effects at higher doses.
未来方向
There are several future directions for the research on N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine. One area of interest is the development of novel compounds that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of mGluR5 in other neurological and psychiatric disorders, such as depression and post-traumatic stress disorder. Finally, the development of this compound as a potential therapeutic agent for these disorders is an area of active research.
科学研究应用
N-[(2-amino-5-bromophenyl)(2-chlorophenyl)methyl]glycine has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders such as autism spectrum disorder, schizophrenia, addiction, and anxiety. It has been shown to have therapeutic potential in preclinical models of these disorders by reducing the hyperactivity of mGluR5 signaling and restoring normal synaptic plasticity.
属性
IUPAC Name |
2-[[(2-amino-5-bromophenyl)-(2-chlorophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c16-9-5-6-13(18)11(7-9)15(19-8-14(20)21)10-3-1-2-4-12(10)17/h1-7,15,19H,8,18H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUGWNXFQMYDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=C(C=CC(=C2)Br)N)NCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B3881199.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B3881203.png)
![N-butyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-3-phenylacrylamide ethanedioate dihydrate](/img/structure/B3881213.png)
![N'-[(5-methyl-2-thienyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3881219.png)

![2-(4-methoxyphenyl)-N'-[1-(5-methyl-2-furyl)ethylidene]acetohydrazide](/img/structure/B3881222.png)
![N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B3881234.png)

![3,4,5-trimethoxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B3881269.png)
![8-methoxy-2,4-dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B3881271.png)

![N-(4-bromophenyl)-3-[(3,5-dimethoxybenzoyl)hydrazono]butanamide](/img/structure/B3881278.png)
![1-[(2',6'-dimethoxybiphenyl-4-yl)methyl]piperidine](/img/structure/B3881282.png)
![N-1-adamantyl-3-[(2-chlorobenzoyl)hydrazono]butanamide](/img/structure/B3881284.png)
